1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-3-15(4-7-17)23-21(26)22-11-14-9-20(25)24(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBHJKPSYEWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several stages:
Formation of Benzo[d][1,3]dioxol-5-yl intermediate: : This involves the reaction of catechol with methylene chloride in the presence of a base, leading to the formation of the 1,3-benzodioxole ring.
Formation of Pyrrolidin-3-yl intermediate: : The intermediate can be synthesized through a Mannich reaction involving a ketone, formaldehyde, and an amine.
Urea Formation: : The urea linkage is formed by the reaction between an amine and an isocyanate derivative under controlled conditions.
Coupling Reaction: : The final step involves the coupling of these intermediates through a suitable reagent, such as a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods focus on scaling up these reactions while maintaining purity and yield. This typically involves:
Optimizing reaction conditions: to improve yield and reduce by-products.
Continuous flow synthesis: for better control over reaction parameters.
Purification techniques: like recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea undergoes various types of reactions:
Oxidation: : Typically, strong oxidizing agents can convert certain functional groups within the compound to oxides or higher oxidation states.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the urea or ethoxyphenyl groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : LiAlH4, sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: : Methanol, dichloromethane, toluene.
Major Products
Oxidation products: : Can include various oxides and other oxidized derivatives.
Reduction products: : Primarily involve alcohols and amines.
Substitution products: : A variety of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea finds applications in various fields:
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in organic synthesis.
Analytical Chemistry: : Employed in the development of chromatographic methods.
Biology
Biochemical Research: : Used to study enzyme interactions and protein-ligand binding.
Medicine
Drug Development: : Investigated for potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry
Material Science: : Used in the synthesis of polymers and advanced materials with unique properties.
Agriculture: : Explored for use in pesticide formulations and plant growth regulators.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific enzymes or receptors:
Enzyme Inhibition: : By binding to active sites, it can inhibit the activity of certain enzymes.
Receptor Modulation: : Alters signaling pathways by acting as an agonist or antagonist at specific receptors.
The precise mechanism often involves complex biochemical interactions at the molecular level, influencing pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is structurally analogous to three derivatives, differing in substituents on the urea moiety or heterocyclic components. Key comparisons include:
Substituent Variations and Physicochemical Properties
Structural and Electronic Considerations
- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases steric bulk and lipophilicity (logP), which could improve blood-brain barrier penetration but reduce water solubility compared to methoxy derivatives .
- Substituent Position : The 4-methoxy derivative’s para-substitution allows optimal electronic effects (e.g., resonance donation), while the 2-methoxy analog’s ortho position may disrupt planar interactions with targets .
- Thiophene vs. Phenyl : The thiophene variant replaces the phenyl ring with a sulfur-containing heterocycle, altering electronic properties (e.g., dipole moments) and enabling sulfur-specific interactions (e.g., hydrogen bonding) .
Conformational Analysis
The 5-oxopyrrolidin ring’s puckering, quantified via Cremer-Pople coordinates, influences the spatial orientation of the piperonyl and urea groups. For example:
- A twist-boat conformation could position the ethoxyphenyl group for optimal hydrophobic interactions.
- A planar conformation might reduce steric clashes in methoxy derivatives .
Research Tools and Methodologies
- Crystallography : SHELX and Mercury CSD are critical for resolving conformational details and intermolecular interactions (e.g., hydrogen bonds between urea NH and carbonyl groups) .
- Database Mining : Tools like Mogul and IsoStar aid in comparing packing patterns and interaction motifs across analogs .
Biologische Aktivität
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contains a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The presence of the urea group and the ethoxyphenyl substituent further enhances its potential biological activity.
Biological Activity Overview
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit a variety of biological activities. The following sections detail specific activities associated with the compound .
Anticancer Activity
A study conducted on benzodioxole derivatives demonstrated significant anticancer properties. Compounds similar to the one in focus showed cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating varying degrees of potency. Notably, compounds with amide groups exhibited stronger cytotoxicity compared to others .
Table 1: IC50 Values of Benzodioxole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2a | Hep3B | 3.94 |
| 2b | Hep3B | 9.12 |
| DOX | Hep3B | Reference |
Additionally, compound 2a was found to induce cell cycle arrest in the G2-M phase, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
Compounds containing the benzo[d][1,3]dioxole scaffold have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a mechanism that may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of similar benzodioxole derivatives have been explored against various pathogens. In vitro studies revealed effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of benzodioxole derivatives:
- Synthesis and Evaluation : A series of benzodioxole derivatives were synthesized and tested for their biological activity. The results indicated that modifications to the benzodioxole structure could enhance anticancer activity significantly.
- Mechanistic Studies : Further research is being conducted to elucidate the mechanisms through which these compounds exert their biological effects, including interactions at the molecular level with target proteins involved in cancer progression and inflammation .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling an isocyanate intermediate with a substituted amine. For example, the benzo[d][1,3]dioxol-5-yl group may be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction optimization involves controlling temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-isocyanate ratio to minimize side products). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical for isolating high-purity product .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm the urea linkage and substituent positions. For example, the carbonyl group of the pyrrolidin-5-one ring typically appears at ~170 ppm in -NMR. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular mass. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. X-ray crystallography (e.g., using Mercury CSD 2.0 for structural visualization) may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) be applied to study the interaction of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the compound’s geometry and predict electrostatic potential surfaces to identify reactive sites. Molecular docking (AutoDock Vina or Schrödinger Suite) against protein targets (e.g., kinases or GPCRs) requires preparation of the ligand (protonation states assigned via Epik) and receptor (PDB structure optimized with H-bond networks). Binding affinity scores and interaction diagrams (e.g., hydrogen bonds with active-site residues) should be validated experimentally via SPR or ITC .
Q. What strategies are effective in resolving contradictory data between in vitro bioactivity assays and computational predictions for this urea derivative?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational changes in the target protein over 100-ns trajectories. Validate in vitro using orthogonal assays: e.g., fluorescence polarization for binding affinity and cellular thermal shift assays (CETSA) for target engagement. Statistical analysis (e.g., Bland-Altman plots) can quantify bias between computational and experimental results .
Q. How can the stability of this compound under physiological conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human liver microsomes). Monitor degradation via LC-MS/MS at intervals (0, 6, 12, 24 hours). Identify metabolites using fragmentation patterns (e.g., MS/MS with collision-induced dissociation). For oxidative stability, use radical initiators (e.g., AIBN) in aerobic conditions. Data should be analyzed using kinetic models (e.g., first-order decay) to estimate half-life .
Experimental Design & Theoretical Frameworks
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs of this compound?
- Methodological Answer : Employ a factorial design to systematically vary substituents (e.g., ethoxyphenyl vs. methoxyphenyl, pyrrolidinone ring modifications). Test each analog in triplicate across dose-response curves (e.g., 10 nM–100 µM) in cell-based assays. Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., LogP, polar surface area) with activity. Theoretical frameworks like Hammett linear free-energy relationships can rationalize electronic effects .
Q. How can crystallographic data (e.g., from Mercury CSD) inform the design of co-crystals or salts to improve solubility?
- Methodological Answer : Analyze crystal packing motifs (e.g., π-π stacking of benzodioxole rings) using Mercury CSD’s Materials Module. Screen co-formers (e.g., succinic acid, nicotinamide) via slurry crystallization in 10 solvents (e.g., ethanol/water mixtures). Characterize co-crystals via PXRD and DSC to confirm formation. Solubility enhancement can be quantified using shake-flask assays with UV-Vis quantification .
Data Integration & Validation
Q. What methods are recommended for integrating heterogeneous data (e.g., crystallography, NMR, and bioassays) into a cohesive mechanistic model?
- Methodological Answer : Use cheminformatics pipelines (e.g., KNIME or Pipeline Pilot) to align structural data with bioactivity. For example, overlay docked poses with crystallographic ligand coordinates (RMSD <2.0 Å). Validate mechanistic hypotheses via site-directed mutagenesis (e.g., alanine scanning of predicted binding residues) coupled with SPR binding assays. Bayesian networks can model probabilistic relationships between structural features and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
